(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Overview
Description
(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one is a naturally occurring compound found in various species of the Garcinia genus, particularly Garcinia kola. This compound belongs to the biflavonoid class, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound has garnered significant attention in recent years due to its potential therapeutic applications in treating various diseases, including diabetes and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one typically involves the use of flavonoid precursors. One common method includes the reaction of 8-triacetoxyplumbylflavane derivative with 4′-methoxy-3-(phenylsulfanyl)flavanone, followed by nickel boride reduction to yield the desired biflavonoid . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Garcinia species. The process includes making incisions in the bark of mature trees to collect the resin, which is then processed to isolate the biflavonoid . This method is preferred for large-scale production due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel boride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro biflavonoids.
Substitution: Alkylated and acylated biflavonoid derivatives.
Scientific Research Applications
(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating enzyme activities and cellular pathways.
Medicine: Investigated for its potential in treating diabetes, neurodegenerative diseases, and cancer.
Industry: Utilized in the production of natural dyes, varnishes, and adhesives.
Mechanism of Action
The mechanism of action of (2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: this compound inhibits enzymes such as α-amylase, aldose reductase, and acetylcholinesterase, which are involved in diabetes and neurodegenerative diseases.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Effects: this compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines.
Comparison with Similar Compounds
(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some similar compounds include:
Garcinia biflavonoid 1: Another biflavonoid from Garcinia kola with similar enzyme inhibitory activities.
Kolaflavanone: Known for its high affinity to α-amylase and acetylcholinesterase.
Morelloflavone: An analog with consistent π–π interactions with various proteins.
Properties
CAS No. |
18913-18-3 |
---|---|
Molecular Formula |
C30H22O12 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O12/c31-13-4-1-11(2-5-13)28-24(25(38)21-17(35)8-14(32)9-20(21)41-28)22-18(36)10-19(37)23-26(39)27(40)29(42-30(22)23)12-3-6-15(33)16(34)7-12/h1-10,24,27-29,31-37,40H/t24-,27-,28+,29+/m0/s1 |
InChI Key |
SNFOQVRNAHJPMU-BENTYHEHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O |
18913-18-3 | |
Synonyms |
Garcinia biflavonoid 2 Garcinia GB2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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